molecular formula C18H16ClN5O4 B3014535 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949328-98-7

2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No.: B3014535
CAS No.: 949328-98-7
M. Wt: 401.81
InChI Key: AEBASMBCRVIVOE-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a high-purity chemical reagent designed for non-human research applications. This compound belongs to a class of synthetically accessible imidazopurine derivatives that are of significant interest in medicinal chemistry and drug discovery. Structurally related purine and imidazo-fused purine derivatives have been investigated as potent inhibitors of various biological targets, including basic helix-loop-helix (bHLH) transcription factors, which are involved in critical cellular processes like neurogenesis, myogenesis, and cell proliferation . Compounds with this core structure have shown potential for a range of therapeutic applications, and research into similar molecules has explored their use in areas such as antituberculosis agents . The synthetic pathways for such complex N-heterocycles often leverage modern catalytic methods, including palladium-catalyzed cross-coupling and cyclization reactions, to achieve high efficiency and regioselective control . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-5-3-4-6-12(11)19/h3-7H,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBASMBCRVIVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-purinyl core, followed by the introduction of the chlorobenzyl group and the acetic acid moiety. Common reagents used in these steps include chlorinating agents, methylating agents, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in critical cellular processes. For instance, it could target kinases that regulate cell proliferation and survival pathways. This inhibition could potentially lead to therapeutic applications in cancer treatment.

Receptor Modulation

The ability of the compound to bind to various receptors suggests its role in modulating cellular signaling pathways. This modulation can affect processes such as apoptosis (programmed cell death) and inflammation, making it a candidate for anti-inflammatory drug development.

Antioxidant Properties

The presence of dioxo groups in the structure implies potential antioxidant activity, which could protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging.

Applications in Medicinal Chemistry

The structural characteristics of 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid position it as a valuable compound for drug discovery:

Cancer Therapeutics

Due to its potential enzyme inhibition properties, this compound could be developed into a novel anticancer agent targeting specific cancer-related pathways.

Anti-inflammatory Agents

The receptor modulation capabilities suggest applications in developing drugs aimed at treating inflammatory conditions such as arthritis or chronic inflammatory diseases.

Neuroprotective Agents

Given its antioxidant properties, there is potential for this compound to be researched as a neuroprotective agent in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features References
Target Compound (919012-40-1) 3-(2-chlorobenzyl), 1,7-dimethyl, 8-acetic acid C₁₆H₁₄ClN₅O₂ 343.771 Chloro-substituent for enhanced binding; polar acetic acid group
Methyl Ester Analog (839682-40-5) 8-(2-methylphenyl), methyl ester C₁₈H₁₉N₅O₄ 369.381 Ester prodrug (improved lipophilicity); 2-methylphenyl substitution
1,3,7-Trimethyl Analog (878421-36-4) 1,3,7-trimethyl, 8-acetic acid C₁₃H₁₅N₅O₄* ~325.31* Increased hydrophobicity; potential metabolic stability
Thioether Derivative (331666-69-4) 7-heptyl, thio linkage, 8-acetic acid C₁₅H₂₂N₄O₄S 354.42 Sulfur atom (electronic effects); long alkyl chain (lipophilicity)
Key Observations:

Substituent Effects: The 2-chlorobenzyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to the 2-methylphenyl group in the methyl ester analog . The acetic acid group improves water solubility, whereas the methyl ester in 839682-40-5 acts as a prodrug, requiring hydrolysis for activation .

Electronic and Metabolic Considerations :

  • The thioether in 331666-69-4 may alter metabolic pathways (e.g., slower oxidation compared to oxygen analogs) and influence redox interactions .
  • Additional methyl groups in 878421-36-4 could reduce metabolic degradation but increase steric hindrance at binding sites .

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a derivative of imidazopurine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN6O4
  • Molecular Weight : 498.9 g/mol
  • CAS Number : 938824-91-0

The compound features a unique imidazopurine core that is characteristic of several bioactive molecules. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For example, it could target kinases that play critical roles in cell proliferation and survival.
  • Receptor Modulation : It may bind to various receptors, influencing signaling cascades that affect cellular functions such as apoptosis and inflammation.
  • Antioxidant Activity : The presence of dioxo groups in its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • A study demonstrated that imidazopurine derivatives can effectively inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation .

Anti-inflammatory Effects

Preliminary data suggest that this compound may also possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Antiviral Activity

Due to its structural similarity to other antiviral agents, there is potential for this compound to exhibit antiviral effects. It may interfere with viral replication processes through enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Kinase Inhibition Studies :
    • A study highlighted the effectiveness of imidazopurine derivatives in inhibiting specific kinases associated with cancer progression . These findings suggest a similar potential for this compound.
  • In Vivo Models :
    • Research involving animal models has shown that compounds with similar structures can reduce tumor size and improve survival rates in cancer-bearing mice . Further studies are necessary to validate these effects for the specific compound .
  • Cell Culture Experiments :
    • In vitro studies have reported that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . These results support the hypothesis that this compound may exhibit similar properties.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
AntiviralPotential interference with replication

Q & A

Q. What are the key structural features of the compound, and how can they be elucidated experimentally?

  • Methodological Answer: Structural elucidation requires a combination of single-crystal X-ray diffraction (to resolve bond lengths, angles, and coplanarity of heterocyclic systems), NMR spectroscopy (for proton environments and substituent positions), and mass spectrometry (to confirm molecular weight). For example, X-ray studies reveal deviations in coplanarity (e.g., ±0.057 Å for nitrogen atoms in similar fused-ring systems) and dihedral angles (e.g., 54.23° for aryl substituents) . R-factors (e.g., 0.049) and data-to-parameter ratios (e.g., 17.3) ensure crystallographic reliability .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis often involves aza-Wittig reactions or condensation strategies to assemble the imidazo-purine core . Optimization can leverage Design of Experiments (DoE) to test variables (e.g., solvent ratios, temperature). For example, recrystallization from ethanol/dichloromethane (1:2 v/v) yields high-purity crystals . Computational tools (e.g., quantum chemical reaction path searches) can narrow optimal conditions, reducing trial-and-error approaches .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory) model reaction pathways, transition states, and electronic properties. Institutions like ICReDD integrate these with machine learning to predict regioselectivity in heterocyclic substitutions . For stability, compute bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or hydrolysis .

Q. What analytical challenges arise in assessing the stereochemical purity of this compound, and how can they be addressed?

  • Methodological Answer: Epimerization (e.g., co-eluting stereoisers) may occur during chromatography due to minor condition changes . Solutions include:
  • Chiral HPLC with polysaccharide-based columns.
  • Circular Dichroism (CD) Spectroscopy to distinguish enantiomers.
  • Dynamic NMR to study isomerization kinetics in solution .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for hazards (e.g., respiratory irritation, skin contact risks). Use PPE (gloves, goggles, lab coats) and work in a fume hood. First-aid measures include immediate rinsing for eye/skin exposure and medical consultation for ingestion . Stability tests (e.g., DSC for thermal decomposition) prevent unsafe storage conditions .

Q. How does the compound’s structure relate to its potential biological activity, and what in vitro assays are appropriate for initial screening?

  • Methodological Answer: The imidazo-purine core and chlorobenzyl group may target enzymes like phosphodiesterases or kinases. Prioritize Lipinski’s Rule of Five compliance (e.g., molecular weight <500 Da, LogP <5) using computational tools . For screening:
  • Kinase Inhibition Assays (e.g., ADP-Glo™).
  • Cellular Viability Assays (MTT/XTT) in cancer cell lines.
  • Binding Affinity Studies (SPR or ITC) for target validation .

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